6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
Description
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c21-15-3-5-16(6-4-15)25-7-9-26(10-8-25)19-18-20(23-13-22-19)27(14-24-18)12-17-2-1-11-28-17/h3-6,13-14,17H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMWLZCGYRLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance the solubility of intermediates and facilitate nucleophilic substitutions. Elevated temperatures (50–80°C) accelerate piperazine coupling but may increase side reactions, necessitating careful monitoring.
Catalytic Systems
Transition metal catalysts, such as palladium complexes, have been explored for cross-coupling steps but are less common due to the purine’s sensitivity to metals. Organocatalytic approaches using TEA or DIPEA are preferred for their mild conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Spectroscopic Confirmation
-
NMR Spectroscopy:
-
Mass Spectrometry: High-resolution MS (HRMS) matches the molecular formula C₂₀H₂₂FN₇O.
Challenges in Synthesis
Steric Hindrance
Bulky substituents on the purine core can hinder piperazine coupling, reducing yields. Strategies include using excess piperazine (1.5–2.0 equivalents) and prolonged reaction times.
Intermediate Stability
Oxolan intermediates are prone to ring-opening under acidic conditions. Neutral pH and anhydrous solvents are critical during alkylation steps.
Applications and Derivatives
While direct biological data for this compound are limited, structurally similar purine derivatives exhibit antimicrobial and kinase inhibitory activities. For instance, analogs with trifluoromethyl groups show enhanced binding to bacterial enzymes.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is studied for its potential as a ligand in receptor binding studies. It can help elucidate the mechanisms of receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and other bioactive molecules. Its derivatives might find applications in various sectors, including agriculture and materials science.
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural differences among 6-piperazinyl-purines lie in:
- Piperazine substituents : Acyl, aryl, or alkyl groups at the piperazine N-4 position.
- Purine modifications : Substituents at the 8- and 9-positions of the purine core.
- N-9 substituents : Alkyl, aryl, or heterocyclic groups.
Table 1: Structural Comparison of Selected 6-Piperazinyl-Purines
Piperazine Substituents
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance binding affinity compared to chlorophenyl (e.g., compound 4l) or propoxyphenyl (PP17) groups due to fluorine’s electronegativity and small atomic radius .
- Acylated Piperazines : Compounds like 29–34 () with acetyl or trifluoroacetyl groups showed moderate to high yields (21–79%) and >95% HPLC purity, suggesting robust synthetic protocols for similar derivatives .
N-9 Substitutions
- Oxolanylmethyl vs.
- Aromatic vs. Heterocyclic Groups: Compounds with 4-chlorophenyl at N-9 (e.g., 29–34) exhibited cannabinoid receptor modulation, while alkyl-substituted derivatives (PP17) demonstrated anticancer activity .
Biological Activity
The compound 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a tyrosinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 430.9063 g/mol. The structure features a purine core substituted with a piperazine moiety and an oxolane group, which are critical for its biological interactions.
The primary biological activity of this compound is its inhibition of tyrosinase (TYR) , an enzyme crucial in the biosynthesis of melanin. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and skin-related conditions.
Inhibition Studies
Recent studies have shown that derivatives containing the 4-fluorobenzylpiperazine fragment exhibit strong inhibitory effects on TYR from Agaricus bisporus. For instance, a related compound with a similar structure demonstrated an IC50 value of 0.18 µM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) .
Case Study: Competitive Inhibition
In a kinetic study assessing the inhibitory effects on TYR, compounds derived from the piperazine structure were evaluated for their competitive inhibition properties. The research indicated that these compounds bind effectively to the active site of TYR, thereby preventing substrate access and reducing enzymatic activity. The Michaelis-Menten constant () and maximum velocity () were determined using Lineweaver-Burk plots, confirming the competitive nature of these inhibitors .
Cytotoxicity Assessment
In addition to their inhibitory effects on TYR, the cytotoxicity profiles of these compounds were evaluated using B16F10 melanoma cells. Notably, certain derivatives exhibited significant antimelanogenic effects without cytotoxicity, suggesting their potential as safe therapeutic agents for skin pigmentation disorders .
Data Table: Inhibitory Potency of Selected Compounds
| Compound Name | Structure | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Structure | TBD | Potential tyrosinase inhibitor |
| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Structure | 0.18 | Highly effective inhibitor |
| Kojic Acid | Structure | 17.76 | Standard reference |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yields?
The synthesis typically involves nucleophilic substitution at the purine C6 position using piperazine derivatives and subsequent functionalization of the C9 position with an oxolane (tetrahydrofuran) methyl group. For example:
- Piperazine coupling : Reacting 6-chloropurine derivatives with 4-(4-fluorophenyl)piperazine under reflux in polar aprotic solvents (e.g., DMF or NMP) with a base (e.g., K₂CO₃) .
- Oxolane methyl group introduction : Alkylation at the purine N9 position using (oxolan-2-yl)methyl halides in the presence of phase-transfer catalysts . Yield variations (9–79% in analogous compounds) depend on steric hindrance, solvent polarity, and catalyst efficiency (e.g., Pd(Ph₃)₄ for Suzuki couplings) .
Q. Which analytical methods are essential for confirming purity and structural integrity?
- HPLC : To verify purity (>95% in most cases) and monitor degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry (e.g., distinguishing piperazine ring protons at δ 3.30–3.57 ppm) .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 522.2 [M+1]) ensures correct molecular weight and detects isotopic patterns .
Advanced Research Questions
Q. How can low yields in key synthetic steps be systematically addressed?
- Optimize reaction parameters : Test alternative solvents (e.g., THF vs. NMP), adjust stoichiometry (e.g., 1.2–3.0 equiv of nucleophiles), or employ microwave-assisted synthesis to reduce time .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts may improve coupling efficiency in challenging steps .
- Purification refinement : Use preparative HPLC instead of flash chromatography for polar by-products .
Q. What experimental strategies are recommended for evaluating receptor-binding affinity?
- Surface plasmon resonance (SPR) : Quantify real-time interactions with target receptors (e.g., serotonin or dopamine receptors) using immobilized protein .
- Fluorescence polarization assays : Measure competitive displacement of fluorescent ligands to determine IC₅₀ values .
- In silico docking : Pre-screen binding modes using molecular dynamics simulations to prioritize high-affinity analogs .
Q. How do structural modifications at the piperazine or oxolane moieties affect pharmacological activity?
- Piperazine substitution : Replacing the 4-fluorophenyl group with bulkier acylated piperazines (e.g., trifluoroacetyl) reduces solubility but enhances receptor selectivity (e.g., CB1 vs. CB2) .
- Oxolane modifications : Replacing the oxolane methyl with linear alkyl chains decreases metabolic stability in liver microsome assays .
Q. How should researchers resolve contradictory data between in vitro and in vivo assays?
- Cross-validate assays : Use orthogonal methods (e.g., SPR + radioligand binding) to confirm target engagement .
- Assess pharmacokinetics : Evaluate bioavailability, plasma protein binding, and metabolite formation to explain discrepancies in activity .
Key Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
